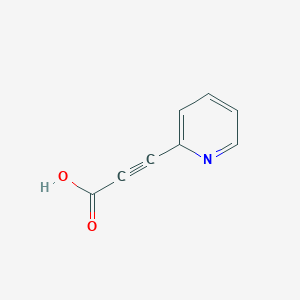

3-(Pyridin-2-yl)propiolic acid

説明

Significance of Pyridine-Substituted Propiolic Acids in Contemporary Organic Synthesis

Pyridine-substituted propiolic acids, including 3-(Pyridin-2-yl)propiolic acid, are valuable building blocks in modern organic synthesis. Their utility lies in their ability to participate in a wide array of chemical reactions. Propiolic acids, in general, are known to be versatile precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.netbenthamdirect.com They can undergo reactions such as radical additions, cycloadditions, and multi-component reactions to construct complex molecular architectures. researchgate.netbenthamdirect.com

The presence of the pyridine (B92270) moiety further expands the synthetic possibilities. The nitrogen atom in the pyridine ring can act as a directing group in metal-catalyzed reactions and can be quaternized to modulate the compound's properties. mdpi.com For instance, this compound is a useful reagent in regioselective palladium-catalyzed carbopalladation/decarboxylative allylic alkynylation reactions. cymitquimica.com The synthesis of various pyridine derivatives through diverse methods, including multi-component reactions, highlights the adaptability of this structural motif. chim.itacs.org

The table below summarizes the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H5NO2 | nih.gov |

| Molecular Weight | 147.13 g/mol | nih.gov |

| IUPAC Name | 3-pyridin-2-ylprop-2-ynoic acid | nih.gov |

| CAS Number | 858678-71-4 | cymitquimica.com |

| Appearance | Neat | cymitquimica.com |

Overview of Heterocyclic Scaffolds in Medicinal Chemistry and Advanced Materials Science

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of paramount importance in both medicinal chemistry and materials science. ijprajournal.commdpi.com Their structural diversity and ability to interact with biological targets make them a cornerstone of drug discovery and development. ijprajournal.commdpi.comrroij.com

In medicinal chemistry , heterocyclic scaffolds are found in a vast number of pharmaceuticals. ijprajournal.comnih.govopenmedicinalchemistryjournal.com They can mimic natural biological molecules and interact with enzymes and receptors, leading to therapeutic effects. ijprajournal.com The pyridine ring, in particular, is a common feature in many drugs, contributing to their solubility, potency, and metabolic stability. ijprajournal.comnih.gov The development of novel heterocyclic compounds is a continuous effort to combat drug resistance and improve therapeutic outcomes. rroij.com

In advanced materials science , the unique electronic and photophysical properties of heterocyclic compounds are harnessed to create innovative materials. numberanalytics.com Pyridine derivatives, for example, are utilized in the development of polymers, dyes, and nanoparticles. numberanalytics.com Their ability to act as ligands for metal ions also makes them crucial components in catalysis and the formation of metal-organic frameworks. chim.itnumberanalytics.com The ongoing research into pyridine-based materials promises new applications in areas such as energy storage and photocatalysis. numberanalytics.com

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-2-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALVOZXUYYJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 2 Yl Propiolic Acid

Established Synthetic Pathways to 3-(Pyridin-2-yl)propiolic Acid and Related Structures

Multi-Component Reaction Approaches for Pyridine (B92270) Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyridine derivatives from simple starting materials in a single step. bohrium.com A notable MCR for synthesizing highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.itnih.gov This three-component process is highly flexible, allowing for a wide variety of substituents on the resulting pyridine ring. chim.it

The reaction proceeds through the formation of a β-ketoenamide intermediate, which then undergoes cyclocondensation to yield the pyridin-4-ol. nih.govrsc.org The use of different carboxylic acids, including alkynyl-substituted ones like propiolic acid, has been successfully demonstrated, leading to the corresponding pyridine nonaflates. chim.it These nonaflates are versatile precursors for further synthetic transformations. chim.it

A key advantage of this methodology is the ability to introduce a wide range of functional groups by varying the three initial components. chim.itnih.gov For instance, using enantiopure nitriles or carboxylic acids allows for the synthesis of chiral pyridine derivatives. nih.govnih.gov

| Reactant Type | Example | Resulting Moiety |

| Alkoxyallene | Methoxyallene | Provides the C3-alkoxy group |

| Nitrile | Pivalonitrile | Forms the C2 and C6 substituents |

| Carboxylic Acid | Propiolic Acid | Introduces the acyl group at the nitrogen, which then becomes part of the pyridine ring |

Palladium-Catalyzed Decarboxylative Coupling Strategies Involving Alkynyl Carboxylic Acids

Palladium-catalyzed decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. This strategy has been successfully applied to the synthesis of internal alkynes by coupling alkynyl carboxylic acids with various partners, including aryl halides and tosylates. nih.govorganic-chemistry.org

In a typical reaction, an alkynyl carboxylic acid, such as phenylpropiolic acid, is coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The reaction proceeds via the decarboxylation of the alkynyl carboxylic acid, followed by the coupling of the resulting alkynyl fragment with the aryl halide. organic-chemistry.org This method has been shown to be compatible with a wide range of functional groups on both the alkynyl carboxylic acid and the aryl halide. organic-chemistry.org

A significant advancement in this area is the decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates, which are often more readily available and less expensive than the corresponding halides. nih.govacs.org The use of specific phosphine (B1218219) ligands, such as 1-dicyclohexylphosphino-2-(di-tert–butylphosphino-ethyl)ferrocene (CyPF-tBu), has been found to be crucial for the success of these reactions. nih.govacs.org This methodology provides a direct route to diaryl alkynes and can be applied to the synthesis of pyridyl-substituted alkynes.

| Coupling Partner | Catalyst System | Key Features |

| Aryl Halides (I, Br, Cl) | Pd(OAc)₂ / Xphos | Broad substrate scope, including less reactive aryl chlorides. organic-chemistry.org |

| Aryl Tosylates | Pd(PPh₃)₂Cl₂ / CyPF-tBu | Utilizes readily available and less expensive starting materials. nih.govacs.org |

| Arylboronic Acids | Palladium Catalyst | Mild reaction conditions for the synthesis of unsymmetrical substituted alkynes. rsc.org |

Condensation Reactions Utilizing Alkoxyallenes, Nitriles, and Carboxylic Acids

As an extension of the multi-component reactions discussed earlier, the condensation of β-ketoenamides, formed from alkoxyallenes, nitriles, and carboxylic acids, provides a versatile route to various heterocyclic systems, including pyridines. nih.govrsc.org The β-ketoenamides themselves are valuable intermediates, and their subsequent transformations can be controlled to yield different products. nih.gov

The cyclocondensation of β-ketoenamides to form pyridin-4-ols is typically induced by reagents like trimethylsilyl (B98337) triflate and a base. rsc.org This process is believed to proceed through a 6π-electrocyclization mechanism. nih.gov The resulting pyridin-4-ols can exist in equilibrium with their pyridin-4-one tautomers, which can sometimes complicate purification. chim.it

This synthetic strategy offers a high degree of flexibility in the substitution pattern of the final pyridine product, as the substituents are introduced from the three initial components. chim.it

Meldrum's Acid-Based Syntheses of Pyridylpropionic Acid Derivatives

Meldrum's acid, a cyclic diester, is a versatile reagent in organic synthesis, known for its high acidity and reactivity. wikipedia.orgclockss.org It has been employed in the synthesis of various carboxylic acid derivatives, including those with a pyridine substituent. acs.orgnih.gov

A three-component synthesis of substituted pyridylacetic acid derivatives has been developed using Meldrum's acid derivatives. nih.govnih.gov In this approach, the Meldrum's acid derivative first acts as a nucleophile, substituting onto an activated pyridine-N-oxide. The resulting intermediate then acts as an electrophile and undergoes ring-opening and decarboxylation upon reaction with a range of nucleophiles. nih.govnih.gov

Furthermore, Meldrum's acid can be used in Michael-type addition reactions. For instance, a three-component reaction involving an aldehyde, Meldrum's acid, and a pyridyl-containing compound can lead to the formation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives. acs.orgnih.gov

Related Synthetic Transformations of Pyridine-Substituted Carboxylic Acids

Pyridine-substituted carboxylic acids can undergo various transformations to yield a diverse array of functionalized pyridine derivatives. For example, pyridine-3-carboxylic anhydride (B1165640) has been developed as a condensing reagent for the preparation of carboxylic esters and amides. oup.com

Additionally, the synthesis of 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl)amino]propionic acid ethyl ester, a key intermediate for the anticoagulant dabigatran (B194492) etexilate, has been achieved through a multi-step sequence starting from 4-methylamino-3-nitrobenzoic acid. tandfonline.com This synthesis highlights the manipulation of functional groups on both the pyridine and the attached carboxylic acid side chain.

Novel Synthetic Routes and Methodological Advancements for this compound Analogues

Research continues to expand the synthetic toolbox for accessing this compound analogues. One area of development is the use of pyridine-2-carboxylic acid as a catalyst in multi-component reactions for the synthesis of other heterocyclic systems, such as pyrazolo[3,4-b]quinolinones. rsc.org This demonstrates the potential for pyridine-containing molecules to not only be synthetic targets but also to act as catalysts in other transformations.

Furthermore, the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential enzyme inhibitors showcases the ongoing efforts to create structurally complex and biologically active molecules based on a pyridine core. frontiersin.org These syntheses often involve multi-step sequences and the introduction of various functional groups onto the pyridine ring. frontiersin.org

Metal-Free Decarboxylative Cascade Reactions for Polycyclic Scaffolds

The development of transition-metal-free reactions is a significant goal in modern organic synthesis, aiming to reduce costs and toxicity associated with metal catalysts. Propiolic acids, including this compound, are valuable substrates in these reactions, serving as alkyne surrogates that release carbon dioxide as the only byproduct, which enhances the atom economy of the transformation. rsc.org

A notable metal-free cascade reaction involves the A³-coupling (aldehyde-alkyne-amine) and Pictet-Spengler sequence to produce functionalized tetrahydroisoquinolines. researchgate.net In this process, a propiolic acid is utilized as the alkyne source, reacting with a 2-phenylethanamine and formaldehyde (B43269). The reaction is promoted by trifluoroacetic acid (TFA) and proceeds under mild conditions, demonstrating its utility for constructing complex heterocyclic frameworks like N-propargyl thienotetrahydropyridine and benzodiazepine (B76468) skeletons. researchgate.net

Another innovative metal-free approach is a domino reaction of hydrazinecarbodithioates with formaldehyde and a propiolic acid. rsc.org This sequence proceeds via a decarboxylative coupling and cycloaddition to yield 3-propargyl-5-thiol-2,3-dihydro-1,3,4-thiadiazoles in moderate to good yields. rsc.org The reaction exhibits broad functional-group tolerance. While a variety of propiolic acids are effective, the use of this compound specifically has been noted to produce only trace amounts of the desired product under the examined conditions. rsc.org Additionally, metal-free oxidative decarboxylation of propiolic acids can be achieved using hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (B116549) to form α-acetoxy ketones. nih.gov

These methods highlight the versatility of propiolic acids in metal-free, multicomponent reactions that efficiently generate molecular complexity for various applications, including the synthesis of polycyclic scaffolds.

Table 1: Examples of Metal-Free Decarboxylative Reactions with Propiolic Acids

| Reaction Type | Key Reagents | Product Scaffold | Ref. |

|---|---|---|---|

| Decarboxylative A³-Coupling/Pictet-Spengler Cascade | 2-Phenylethanamine, Formaldehyde, Propiolic Acid, TFA | Tetrahydroisoquinoline | researchgate.net |

| Decarboxylative Coupling/Cycloaddition Domino | Hydrazinecarbodithioate, Formaldehyde, Propiolic Acid | 2,3-Dihydro-1,3,4-thiadiazole | rsc.org |

| Oxidative Decarboxylation | (Diacetoxyiodo)benzene, Propiolic Acid | α-Acetoxy Ketone | nih.gov |

One-Pot and Parallel Synthesis Techniques for 3-(Pyridin-2-yl)propionic Acid Amide Libraries

The efficient construction of compound libraries for drug discovery is a cornerstone of modern medicinal chemistry. One-pot and parallel synthesis techniques are crucial for rapidly generating a diverse range of molecules from common starting materials. While direct examples for this compound are specific, a highly relevant methodology has been developed for its "azalogue," 3-imidazo[1,2-a]pyridin-3-yl-propionic acid. nih.govuniroma1.it

An efficient and versatile method for preparing 3-imidazo[1,2-a]pyridin-3-yl-propionic acids involves a one-pot, three-component Michael-type reaction as the key step. acs.org This procedure utilizes imidazo[1,2-a]pyridines, an aldehyde, and Meldrum's acid as the reaction components. nih.govuniroma1.it The adducts formed from this reaction can be readily converted into the desired propionic acids. uniroma1.it

Crucially, this validated procedure was found to be easily adaptable for parallel synthesis, enabling the creation of large compound libraries. nih.gov A semiautomated approach was successfully employed to prepare an amide library of approximately 2000 members based on the 3-imidazo[1,2-a]pyridin-3-yl-propionic acid scaffold. acs.orgresearchgate.net This demonstrates the power of combining multicomponent reactions with parallel synthesis workflows to access significant chemical diversity, a strategy that is conceptually applicable to derivatives of this compound.

Table 2: Parallel Synthesis of a 3-Imidazo[1,2-a]pyridin-3-yl-propionic Acid Amide Library

| Step | Process | Key Components/Reagents | Outcome | Ref. |

|---|---|---|---|---|

| 1 | Three-Component Michael-Type Reaction | Imidazo[1,2-a]pyridine (B132010), Aldehyde, Meldrum's Acid | Propionic Acid Precursor | acs.org |

| 2 | Conversion to Amides | Activated Propionic Acids, Diverse Amines | Amide Library | nih.gov |

| 3 | Automation | Semiautomated Parallel Synthesis | ~2000-Member Library | acs.orgresearchgate.net |

Green Chemistry Approaches in Pyridyl Propiolic Acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including those derived from pyridyl propiolic acids. Key strategies include the use of environmentally benign solvents, alternative energy sources, and highly efficient catalytic systems. researchgate.net

One significant green approach is the use of water as a solvent. For instance, the synthesis of pyridyl-containing rosamine dyes has been achieved via microwave-assisted condensation reactions in water, affording yields as high as 68%. mdpi.com This method avoids organic solvents and can be more efficient than conventional heating. mdpi.com Similarly, glycerol (B35011) has been employed as a green, recyclable solvent for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives, offering short reaction times and excellent yields. researchgate.net

The development of sustainable catalytic methods is another cornerstone of green synthesis. Palladium-catalyzed methodologies that combine cross-coupling with the π-acid features of the metal enable the construction of highly functionalized 2-pyrones from propiolic acids. uni-regensburg.de Furthermore, one-pot annulation strategies for creating indolizine (B1195054) cores have been developed using greener solvents like trifluoroethanol (CF3CH2OH) at elevated temperatures. rsc.org These examples, while not all directly producing this compound itself, illustrate the application of green chemistry principles to the synthesis of related and derived heterocyclic structures, paving the way for more sustainable production methods. researchgate.net

Table 3: Green Chemistry Strategies in the Synthesis of Related Heterocycles

| Green Approach | Reaction/Product | Solvent/Catalyst/Energy | Benefit | Ref. |

|---|---|---|---|---|

| Alternative Solvent | Synthesis of Pyridyl Rosamines | Water, Microwave | Avoids organic solvents, high yield | mdpi.com |

| Alternative Solvent | Synthesis of Imidazo[4,5-b]pyridines | Glycerol, Phosphoric Acid | Recyclable solvent, excellent yield | researchgate.net |

| Efficient Catalysis | Synthesis of 2-Pyrones | Palladium Catalyst | High functionalization from propiolic acids | uni-regensburg.de |

| Alternative Solvent | One-pot [3+2] Annulation for Indolizines | Trifluoroethanol (CF3CH2OH) | Use of a greener alcohol solvent | rsc.org |

Reaction Mechanisms and Chemical Transformations of 3 Pyridin 2 Yl Propiolic Acid

Mechanistic Studies of Reactions Involving the Propiolic Acid Moiety

The propiolic acid functional group is central to many of the transformations of 3-(pyridin-2-yl)propiolic acid, particularly in coupling reactions where it can act as a stable and easily handled substitute for terminal alkynes. acs.orgtandfonline.com

A key feature of arylpropiolic acids, including the pyridyl variant, is their participation in decarboxylative coupling reactions. acs.orgresearchgate.net This strategy is advantageous as it often uses solid, stable, and less odorous starting materials compared to terminal alkynes. acs.orgtandfonline.com These reactions are typically catalyzed by transition metals like copper or palladium and provide a route to form C-C and C-heteroatom bonds. researchgate.netrsc.org

In copper-catalyzed systems, the proposed mechanism often begins with the formation of an active copper(II) intermediate which then undergoes ligand exchange with the arylpropiolic acid. acs.org This is followed by a decarboxylation step to yield a copper(II) acetylide intermediate, which then proceeds to react with the coupling partner. acs.org For instance, in the coupling with dialkyl H-phosphonates, this copper acetylide reacts to form the final alkynylphosphonate product. acs.org

Similarly, palladium-catalyzed decarboxylative couplings with aryl tosylates are thought to proceed via an oxidative addition of the aryl tosylate to a palladium(0) species. acs.org The resulting aryl palladium(II) complex then reacts with the arylpropiolic acid in the presence of a base, leading to decarboxylation and the formation of an aryl alkynyl palladium(II) complex. acs.org Reductive elimination from this complex yields the unsymmetrical diaryl alkyne. acs.org The efficiency of these reactions can be influenced by the choice of ligand, with bulky phosphine (B1218219) ligands often showing good reactivity. acs.org

The table below summarizes various decarboxylative coupling reactions involving arylpropiolic acids, which are analogous to the reactivity expected for this compound.

| Catalyst System | Coupling Partner | Product Type | Reference |

| Cu(OAc)₂, 1,10-phenanthroline | Dialkyl H-phosphonates | Alkynylphosphonates | acs.org |

| CuBr, Pyridine (B92270), K₃PO₄ | Sulfoximines | N-alkynylated sulfoximines | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂, CyPF-tBu, Cs₂CO₃ | Aryl tosylates | Unsymmetrical diaryl alkynes | acs.org |

| CuI, 1,10-phenanthroline, Et₃N | Terminal alkynes | Unsymmetrical 1,3-diynes | rsc.org |

The alkynyl carboxyl group of this compound exhibits both electrophilic and nucleophilic characteristics. The sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, making it susceptible to nucleophilic attack. msu.edu Conversely, the carboxylic acid group itself has low intrinsic chemical reactivity, but it can be activated. nih.gov

Electrophilic Reactivity: The triple bond can act as an electrophile. For example, alkynes can undergo addition reactions initiated by nucleophiles. msu.edu Oxidation of the triple bond, for instance with potassium permanganate, typically leads to cleavage and the formation of carboxylic acids. msu.edu

Nucleophilic Reactivity: While the carboxyl group is generally a weak nucleophile, its reactivity can be enhanced. msu.edu In certain multicomponent reactions, propiolic acids can act as nucleophiles. researchgate.net The reactivity can also be understood through the lens of conceptual Density Functional Theory (DFT), where indices like electrophilicity and nucleophilicity can predict reaction pathways. mdpi.com The carboxyl group can also be targeted for crosslinking studies in complex biological samples, although its low reactivity can be a challenge. nih.gov

Reactivity of the Pyridine Ring in this compound

The pyridine ring, being an electron-deficient heterocycle, has its own distinct reactivity profile, which is further modulated by the propiolic acid substituent.

The functionalization of the pyridine ring is a significant area of research due to the prevalence of pyridine scaffolds in pharmaceuticals and materials science. mdpi.comresearchgate.net The position of substituents on the pyridine ring can have a profound effect on the regioselectivity of subsequent reactions. acs.org For 2-substituted pyridines, such as this compound, functionalization can be directed to various positions.

Several strategies exist for the regioselective functionalization of pyridines, including:

Directed Metalation: The nitrogen atom can direct metalation to the C6 position.

C-H Activation: Transition metal-catalyzed C-H activation can enable functionalization at positions that are otherwise difficult to access. researchgate.neteurekaselect.com For instance, rhodium-catalyzed C-H amidation has been shown to be effective for various substituted pyridines. acs.org

Alkyllithium Reagents: The aggregation state of alkyllithium reagents (dimeric vs. tetrameric) can influence whether alkylation occurs at the C2 or C4 position. acs.org

In the context of this compound, the propiolic acid substituent at the 2-position will electronically influence the pyridine ring, generally deactivating it towards electrophilic substitution and directing nucleophilic attack to the 4- and 6-positions.

Hydrogen bonding plays a crucial role in the solid-state structure and, potentially, the reactivity of this compound. In the crystal structure of the related 3-(pyridin-3-yl)propionic acid, molecules form chains through hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen atom. nih.govresearchgate.net These chains are further stabilized by C-H···O interactions. nih.govresearchgate.net This type of supramolecular assembly, driven by hydrogen bonding, is a common feature in pyridine carboxylic acids. nih.gov Such interactions can influence the packing of molecules in the crystal lattice and may affect the accessibility of reactive sites in solid-state reactions. scispace.commdpi.com

Intramolecular Cyclization and Rearrangement Processes

The juxtaposition of the pyridine ring and the propiolic acid moiety in this compound creates opportunities for intramolecular reactions, leading to the formation of new heterocyclic systems.

Intramolecular cyclization can occur through various mechanisms. For example, N-(prop-2-yn-1-yl)pyridin-2-amines can undergo silver-catalyzed cyclization to form imidazo[1,2-a]pyridines. researchgate.net While not a direct reaction of this compound, this illustrates the potential for the pyridine nitrogen to participate in cyclization with a proximate alkyne. A plausible intramolecular cyclization of this compound could involve the nucleophilic attack of the pyridine nitrogen onto the alkyne, potentially facilitated by a catalyst, to form indolizine-type structures. rsc.org For instance, the reaction of pyridinium (B92312) 1,4-zwitterions with propiolic acid derivatives can lead to formal (4+1) cyclization. mdpi.com

Cascade Cyclizations Leading to Fused Heterocyclic Systems

Cascade reactions involving this compound or its derivatives, such as the corresponding esters, are an efficient strategy for the one-pot synthesis of fused heterocyclic systems, most notably indolizine (B1195054) scaffolds. researchgate.netnih.gov Indolizine and its derivatives are of significant interest due to their presence in natural products and their wide range of pharmacological activities. nih.govrsc.org

The primary mechanism for this transformation is the 1,3-dipolar cycloaddition reaction. researchgate.netrjpbcs.com This process is typically initiated by the formation of a pyridinium ylide. The pyridine nitrogen atom of a related starting material, like a 2-substituted pyridine, attacks an alkylating agent to form a pyridinium salt. In the presence of a base, this salt is deprotonated to generate a pyridinium ylide, which is a 1,3-dipole. This ylide then undergoes a cycloaddition reaction with the electron-deficient alkyne of a propiolic acid derivative. The initial cycloadduct subsequently undergoes aromatization, often through oxidation or elimination, to yield the stable, fused indolizine ring system. rjpbcs.com

Alternative methods include metal-mediated oxidative cyclizations. For instance, an iodine-mediated oxidative reaction between 2-(pyridin-2-yl)acetate derivatives and alkynes provides a direct route to substituted indolizines in a regio- and chemoselective manner. organic-chemistry.org Similarly, copper-catalyzed oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with alkenes or alkynes also afford substituted indolizines. nih.govorganic-chemistry.org These reactions highlight the versatility of the pyridin-2-yl precursor in constructing the indolizine core through various cascade pathways.

Table 1: Examples of Cascade Cyclizations to Fused Heterocycles

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Pyridine | Ethyl propiolate, Phenacyl bromide | Triethylamine, Toluene, Reflux | Substituted Indolizine rjpbcs.com |

| 2-(Pyridin-2-yl)acetate | Alkyne | Iodine, Oxidant | Substituted Indolizine organic-chemistry.org |

| Pyridinium 1,4-zwitterionic thiolate | Propiolic acid derivative | Not specified | Indolizine via [4+1] pathway nih.gov |

| 2-Pyridylacetate | Ynal | Molecular oxygen | 3-Acylated Indolizine organic-chemistry.org |

Ring-Closing Reactions to Pyridinone Structures

The conversion of this compound into pyridinone structures represents a significant intramolecular cyclization pathway. Pyridinone scaffolds are prevalent in medicinal chemistry and are considered privileged structures in drug discovery. nih.govresearchgate.net The synthesis of a pyridinone ring from an open-chain precursor generally involves the formation of a new ring through an intramolecular nucleophilic attack. nih.gov

For this compound, a plausible mechanism for ring-closing to a pyridinone derivative involves an initial hydration of the alkyne triple bond. This hydration, which can be catalyzed by acid or transition metals, would form a β-keto acid intermediate. This intermediate is then positioned for an intramolecular cyclization. The nucleophilic nitrogen of the pyridine ring can attack the electrophilic ketone carbon, leading to a bicyclic intermediate. Subsequent dehydration results in the formation of a fused pyridinone system. This type of 6-endo-dig cyclization is analogous to other known intramolecular hydroarylation/cyclization reactions of propiolates used to form heterocyclic systems like coumarins. acs.org

The reaction can be influenced by various factors, including the specific substituents on the pyridine ring and the reaction conditions employed. The electrophilicity of the carbonyl groups and the nucleophilicity of the ring nitrogen are key determinants of the reaction's success and rate. chim.it

Table 2: Plausible Ring-Closing Reactions to Pyridinone Structures

| Starting Material | Key Intermediate | Reaction Type | Product |

|---|---|---|---|

| This compound | β-Keto acid | Hydration, Intramolecular Cyclization | Fused Pyridinone |

| Substituted this compound | Substituted β-Keto acid | Hydration, Intramolecular Cyclization | Substituted Fused Pyridinone |

Catalytic Applications and Ligand Development Utilizing this compound Derived Structures

While this compound itself is a building block, its derivatives and the heterocyclic systems synthesized from it have significant applications in catalysis and ligand development. The inherent structural features—a nitrogen-containing aromatic ring and a carboxylic acid group (or its derivatives)—make these molecules excellent candidates for coordination with metal ions. beilstein-journals.orglookchem.comsigmaaldrich.com

A closely related compound, 3-Pyridinepropionic acid, is widely used as a ligand to create coordination polymers with metals such as silver (Ag), copper (Cu), and zinc (Zn). lookchem.comsigmaaldrich.com In these structures, both the pyridine nitrogen and the carboxylate oxygen atoms can act as donor sites, chelating to the metal centers to form extended one-, two-, or three-dimensional networks. sigmaaldrich.com These coordination polymers have potential applications in materials science, catalysis, and gas storage.

Furthermore, the fused heterocyclic products derived from this compound, such as imidazo[1,2-a]pyridines, are not only biologically active but also serve as important ligands in transition-metal catalysis. The synthesis of these heterocycles often involves a metal catalyst, such as copper, where the pyridine-containing substrate coordinates to the metal during the reaction sequence. beilstein-journals.org The resulting imidazo[1,2-a]pyridine (B132010) products can themselves act as N-heterocyclic carbene (NHC) precursors or multidentate ligands for various catalytic transformations. The development of catalysts based on these scaffolds is an active area of research, with applications in cross-coupling reactions, C-H activation, and asymmetric synthesis. nih.govbeilstein-journals.org

Table 3: Catalytic and Ligand Applications of Derived Structures

| Derived Structure/Analogue | Metal(s) | Application |

|---|---|---|

| Coordination Polymers (from 3-Pyridinepropionic acid) | Ag, Cu, Zn | Ligand for coordination polymers, Materials Science lookchem.comsigmaaldrich.com |

| Imidazo[1,2-a]pyridines | Cu (in synthesis) | Biologically active scaffolds, Ligands in catalysis beilstein-journals.org |

| Indolizines | - | Pharmacological scaffolds, Optical materials nih.govrsc.org |

Computational and Theoretical Investigations of 3 Pyridin 2 Yl Propiolic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in predicting the physicochemical properties of a molecule before its synthesis and experimental characterization. These computational methods provide deep insights into molecular geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the properties of molecules. For 3-(Pyridin-2-yl)propiolic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d) or 6-311++G(d,p), would be performed to determine its most stable three-dimensional conformation (optimized geometry). nih.govjetir.org This process involves calculating key structural parameters.

Theoretical vibrational frequencies are also calculated using DFT to predict the molecule's infrared (IR) and Raman spectra. jetir.orgnih.gov These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the presence of specific functional groups. For instance, studies on similar molecules like 2-formyl pyridine (B92270) have successfully used DFT with a 6-31+G* basis set to assign vibrational wavenumbers. nih.gov

Table 1: Example of Predicted Vibrational Frequencies for a Pyridine Derivative. This table illustrates the type of data obtained from DFT calculations on related molecules, as specific data for this compound is not available.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500-3700 |

| C≡C Stretch | Alkyne | ~2100-2260 |

| C=O Stretch | Carboxylic Acid | ~1700-1750 |

| C=N, C=C Stretch | Pyridine Ring | ~1400-1600 |

| C-H Bending | Aromatic/Alkyne | ~650-1000 |

Data is illustrative and based on typical frequency ranges for the respective functional groups.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. malayajournal.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.org

A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating potential for significant intramolecular charge transfer (ICT). malayajournal.org For this compound, analysis would likely show the HOMO localized on the electron-rich pyridine ring, while the LUMO may be distributed across the electron-withdrawing propiolic acid moiety, facilitating charge transfer upon excitation. malayajournal.orgnih.gov

Table 2: Example FMO Data from DFT Studies on Related Heterocyclic Compounds. This table shows representative data from computational studies on molecules with similar electronic features.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Study |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.45 | -1.98 | 4.47 | nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.org The MEP map illustrates the charge distribution, where different colors represent different electrostatic potential values.

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic interaction and hydrogen bonding. malayajournal.org Conversely, the hydrogen atom of the carboxylic acid and parts of the pyridine ring would likely show positive potential. proteopedia.org

Organic molecules with extensive π-conjugated systems and donor-acceptor groups often exhibit significant Non-Linear Optical (NLO) properties. ripublication.comias.ac.in These properties are crucial for applications in telecommunications and photonics. mdpi.com Computational methods can predict NLO behavior by calculating molecular polarizability (α) and first- and second-order hyperpolarizabilities (β and γ). researchgate.net

The structure of this compound, featuring a pyridine ring (donor/acceptor) connected to a propiolic acid group via a π-conjugated system, suggests it could be a candidate for NLO materials. ripublication.com Theoretical calculations would be essential to quantify its hyperpolarizability and assess its potential for applications like second-harmonic generation. ripublication.comias.ac.in Studies on similar pyridine derivatives have confirmed their potential as NLO materials through such theoretical evaluations. ias.ac.inymerdigital.com

Molecular Docking and Dynamics Simulations of this compound Derivatives

Molecular docking and dynamics simulations are powerful computational tools used in drug discovery to predict how a small molecule (ligand) interacts with a biological target, typically a protein. mdpi.com

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. mdpi.commdpi.com This process generates a binding score, which estimates the binding affinity. For derivatives of this compound, docking studies would be performed against specific protein targets to explore their therapeutic potential.

The analysis of the docked pose reveals crucial ligand-protein interactions, such as:

Hydrogen bonds: Often involving the carboxylic acid group and the pyridine nitrogen.

Hydrophobic interactions: Involving the pyridine ring.

π-π stacking: Between the aromatic ring of the ligand and aromatic residues in the protein.

For example, studies on pyridin-2-yl urea derivatives have used molecular docking to predict binding modes, followed by more rigorous binding free energy calculations to validate the predictions and understand the potency of the inhibitors. nih.gov A similar approach for this compound derivatives would elucidate their binding mechanism and help in designing more potent compounds. Visualization tools are used to create 2D and 3D diagrams of these interactions, providing a clear picture of the binding mode. ajol.inforesearchgate.net

Computational Assessment of Binding Energies and Receptor Affinities

Computational docking studies are instrumental in predicting the binding affinity of a ligand to a receptor's active site, offering a glimpse into its potential therapeutic efficacy. For pyridine derivatives, these studies often reveal strong interactions with various biological targets. While specific binding energy data for this compound is not extensively documented in publicly available research, analysis of analogous compounds provides a predictive framework.

For instance, the structurally related compound 3-Pyridinepropionic acid has been the subject of molecular docking studies to evaluate its interaction with protein receptors. These studies calculate the binding energy, which indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction.

In a representative study, the binding affinities of 3-Pyridinepropionic acid were determined for two different protein receptors, as detailed in the table below.

| Receptor | Binding Energy (kcal/mol) |

|---|---|

| 4JIR | -6.6 |

| 5OUO | -6.2 |

These values indicate a significant potential for 3-Pyridinepropionic acid to act as an inhibitor for these receptors, suggesting that this compound could exhibit similar or even enhanced binding capabilities due to its structural similarities and the presence of the propiolic acid moiety. The specific interactions, such as hydrogen bonds and van der Waals forces, contribute to these binding energies and are crucial for the stability of the ligand-receptor complex. Further computational studies on this compound would be invaluable in confirming its specific receptor affinities and binding modes.

Hirshfeld Surface and 2D Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces that govern the crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of intermolecular contacts.

Accompanying the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of these interactions. These plots are unique for each compound and display the distribution of different types of atomic contacts. For pyridine-containing molecules, these analyses often reveal a complex network of interactions, including hydrogen bonds and π-π stacking.

A detailed Hirshfeld surface analysis of the related compound 3-Pyridinepropionic acid revealed the percentage contributions of various intermolecular contacts that stabilize its crystal structure. These findings offer a strong indication of the types of interactions that would be expected for this compound.

The primary interactions observed for 3-Pyridinepropionic acid are summarized in the following table.

| Interaction Type | Contribution (%) |

|---|---|

| N…H / H…N | 38.4 |

| C…C | 16.2 |

| H…H | 15.9 |

| C…H / H…C | 13.4 |

| O…H | 10.6 |

These findings for a closely related compound provide a robust model for what can be anticipated in a similar analysis of this compound. The unique electronic and structural features of the propiolic acid group in conjunction with the pyridine ring would likely lead to a distinct yet comparable pattern of intermolecular forces, which could be precisely elucidated through dedicated computational studies.

Derivatization Strategies and Scaffold Applications of 3 Pyridin 2 Yl Propiolic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in 3-(pyridin-2-yl)propiolic acid, it serves as a primary site for derivatization. Standard transformations of the carboxyl group can be employed to generate a library of derivatives with varied physicochemical properties and biological activities.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid of this compound is readily converted into esters and amides through well-established synthetic protocols. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification can be achieved under various conditions, including Fischer esterification with an alcohol in the presence of a strong acid catalyst, or by reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt.

Amidation is typically performed by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. The use of coupling reagents is often preferred to avoid harsh conditions that might affect the other functional groups in the molecule. These direct amidation methods offer a broad scope for creating diverse amide libraries.

Table 1: General Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R-OH, H+ (catalyst), heat | This compound ester |

Conversion to Other Acid Derivatives for Targeted Applications

Beyond esters and amides, the carboxylic acid moiety can be transformed into other acid derivatives, such as acyl chlorides and acid anhydrides, which are themselves reactive intermediates for further functionalization.

Acyl chlorides are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org These highly reactive acyl chlorides can then be used to form bonds with a wide range of nucleophiles under mild conditions. libretexts.org

Acid anhydrides , including mixed anhydrides, can also be prepared. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, while mixed anhydrides can be synthesized by reacting the carboxylate with an acyl chloride. khanacademy.orgwikipedia.org These derivatives are valuable acylating agents in organic synthesis. libretexts.org

Table 2: Conversion to Other Carboxylic Acid Derivatives

| Derivative | General Reagents | Reactivity |

|---|---|---|

| Acyl Chloride | SOCl₂, PCl₅, (COCl)₂ | Highly reactive electrophile, precursor to esters, amides, etc. libretexts.org |

| Acid Anhydride (B1165640) | Dehydrating agent (for symmetric); Acyl chloride + carboxylate (for mixed) | Acylating agent, often more selective than acyl chlorides. libretexts.org |

Modifications of the Pyridine (B92270) Ring for Enhanced Properties

The pyridine nucleus in this compound offers numerous opportunities for modification to modulate the electronic properties, solubility, and biological targeting of the resulting derivatives.

Substitution and Annulation Reactions on the Pyridine Nucleus

The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org Electrophilic attack, when it occurs, is directed to the 3-position, but typically requires harsh reaction conditions. youtube.comyoutube.com The presence of the electron-withdrawing propiolic acid group further deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution , particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. quora.comnih.gov This allows for the introduction of various nucleophiles to further functionalize the pyridine core.

Annulation reactions , where a new ring is fused onto the pyridine scaffold, represent another powerful strategy. For instance, cycloaddition reactions can be employed to construct more complex heterocyclic systems. The alkyne functionality of the propiolic acid can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings. nih.govmdpi.comrsc.org

Metal Coordination Chemistry and Ligand Design using Pyridyl Moieties

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide range of metal ions. wikipedia.org This property is extensively used in the design of metal complexes for catalysis, materials science, and medicinal applications. This compound can act as a monodentate ligand through its pyridine nitrogen. Furthermore, the presence of the carboxylic acid group allows for potential bidentate chelation, where both the pyridine nitrogen and the carboxylate oxygen coordinate to the same metal center. This chelation can lead to the formation of stable metallacycles and coordination polymers. nih.govsigmaaldrich.com

Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Potential Application |

|---|---|---|

| Monodentate | Pyridine Nitrogen | Formation of simple metal complexes. |

| Bidentate (Chelating) | Pyridine Nitrogen and Carboxylate Oxygen | Formation of stable metallacycles, catalysts. |

| Bridging | Pyridine Nitrogen and/or Carboxylate Group | Construction of coordination polymers and metal-organic frameworks (MOFs). |

Utilization as a Core Scaffold in Complex Molecule Synthesis

The dual functionality of this compound makes it a valuable scaffold for the synthesis of more complex molecules. The pyridine ring serves as a stable aromatic core that can be decorated with various substituents, while the propiolic acid moiety provides a reactive handle for chain extension, cyclization, and conjugation.

The alkyne group is particularly versatile. It can undergo a variety of transformations, including:

Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, a common linkage in medicinal chemistry.

Cross-Coupling Reactions: Sonogashira coupling can be used to attach aryl or vinyl groups to the alkyne.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing geometric diversity.

Cycloaddition Reactions: As mentioned, the alkyne is a good dienophile or dipolarophile for constructing various heterocyclic rings. acs.org

The combination of a modifiable aromatic core and a highly versatile triple bond, along with a reactive carboxylic acid, positions this compound as a powerful building block for combinatorial chemistry and the targeted synthesis of complex organic molecules with diverse functional properties.

Construction of Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in several approved drugs. The synthesis of derivatives of this bicyclic system from this compound can be envisaged through a Michael addition-cyclization strategy. A key step involves the reaction of a 2-aminopyridine (B139424) with an ester derivative of this compound.

A plausible synthetic route commences with the esterification of this compound to its corresponding ethyl ester. This activated Michael acceptor can then undergo a conjugate addition with a substituted 2-aminopyridine. The resulting enamine intermediate is well-positioned for an intramolecular cyclization, followed by tautomerization, to yield the desired 3-(pyridin-2-yl)-substituted imidazo[1,2-a]pyridine derivative. This approach allows for the introduction of diversity at two points: the imidazo[1,2-a]pyridine core via the choice of the substituted 2-aminopyridine, and the side chain through modifications of the propiolic acid starting material.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl 3-(pyridin-2-yl)propiolate | 2-Aminopyridine | Ethyl 3-(imidazo[1,2-a]pyridin-2-yl)propanoate | Michael Addition-Cyclization |

| This compound | Substituted 2-aminopyridines | 3-(Pyridin-2-yl)-imidazo[1,2-a]pyridine derivatives | Proposed Michael Addition-Cyclization |

While the direct use of this compound for this transformation is a logical extension, a closely related procedure for the parallel preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives has been reported, highlighting the utility of related propiolates in constructing this scaffold.

Integration into Pyrrolo[3,4-c]pyridine and Pyridinone Scaffolds

The pyrrolo[3,4-c]pyridine and pyridinone scaffolds are important structural motifs in a variety of biologically active compounds. The integration of the this compound framework into these systems can be achieved through cycloaddition reactions, where the propiolate acts as a dienophile or a Michael acceptor.

For the synthesis of pyrrolo[3,4-c]pyridine derivatives, a potential pathway involves a [3+2] cycloaddition reaction. This could be realized through the reaction of an azomethine ylide with an ester of this compound. The azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, would react with the electron-deficient alkyne to construct the pyrrolidine (B122466) ring fused to the pyridine core.

The construction of pyridinone scaffolds can be envisioned through a hetero-Diels-Alder reaction. In this approach, a suitably substituted 1,3-diene could react with the activated alkyne of a 3-(pyridin-2-yl)propiolate derivative, which serves as the dienophile. Subsequent aromatization of the initially formed cycloadduct would lead to the pyridinone ring. The regioselectivity of such cycloadditions would be a critical aspect to control in order to obtain the desired isomer.

| Scaffold | Proposed Reaction Type | Key Intermediates |

| Pyrrolo[3,4-c]pyridine | [3+2] Cycloaddition | Azomethine ylide |

| Pyridinone | Hetero-Diels-Alder | Dihydropyridinone cycloadduct |

Synthesis of Polycyclic and Fused Heterocyclic Systems

The reactivity of this compound can be harnessed to construct more complex polycyclic and fused heterocyclic systems through cascade or tandem reactions. These one-pot transformations are highly efficient in building molecular complexity from simple starting materials.

A potential cascade reaction could be initiated by a Michael addition of a dinucleophile to an ester of this compound. For example, reaction with a 2-aminobenzylamine could lead to an initial conjugate addition, followed by two successive intramolecular cyclizations to form a tetracyclic fused system. The precise nature of the final heterocyclic system would be dependent on the nucleophiles present in the reaction partner and the reaction conditions employed.

Another approach involves an initial cycloaddition reaction followed by an intramolecular cyclization. For instance, a Diels-Alder reaction between a diene-containing pyridine derivative and 3-(pyridin-2-yl)propiolate could be followed by an intramolecular Heck or other palladium-catalyzed cyclization to forge an additional ring, leading to a complex polycyclic architecture.

| Strategy | Description | Potential Product Class |

| Cascade Reaction | Michael addition of a dinucleophile followed by multiple intramolecular cyclizations. | Fused tetracyclic systems |

| Cycloaddition-Cyclization | Intermolecular cycloaddition followed by an intramolecular cyclization. | Polycyclic pyridyl-substituted heterocycles |

Chiral Derivatization for Asymmetric Synthesis Applications

The carboxylic acid functionality of this compound provides a handle for chiral derivatization, enabling its use in asymmetric synthesis. This can be achieved through the attachment of a chiral auxiliary to the carboxyl group. The resulting chiral propiolate can then undergo diastereoselective transformations, with the chiral auxiliary directing the stereochemical outcome of the reaction.

One of the most common applications of chiral auxiliaries is in asymmetric Michael additions. For instance, an N-acyloxazolidinone derivative of this compound could react with a nucleophile, with the oxazolidinone auxiliary sterically shielding one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Alternatively, a chiral nucleophile could be added to an achiral ester of this compound in an asymmetric conjugate addition reaction. The use of a chiral amine, for example, in the presence of a suitable catalyst, could lead to the formation of a chiral β-amino ester derivative with high enantioselectivity.

| Approach | Method | Key Feature |

| Chiral Auxiliary | Attachment of a chiral auxiliary (e.g., Evans oxazolidinone) to the carboxylic acid. | Diastereoselective Michael addition. |

| Chiral Nucleophile/Catalyst | Asymmetric conjugate addition of a chiral nucleophile or an achiral nucleophile with a chiral catalyst. | Enantioselective formation of a new stereocenter. |

Biological Activity and Medicinal Chemistry Research of 3 Pyridin 2 Yl Propiolic Acid and Its Derivatives

Role in Drug Discovery and Development Initiatives

Exploration as Novel Drug Candidates and Pharmaceutical Intermediates

3-(Pyridin-2-yl)propiolic acid and its related structures, such as 3-(pyridin-2-yldisulfanyl)propanoic acid and 3-pyrimidin-2-yl-2-pyrimidin-2-ylmethyl-propionic acid, are recognized as valuable synthetic intermediates in the creation of complex pharmaceutical molecules. medchemexpress.comhsppharma.com The pyridine (B92270) ring, a core component of this compound, is a key building block in medicinal chemistry, appearing in over 7,000 drug molecules. rsc.org Its presence can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. dovepress.com

A significant application of this compound as a pharmaceutical intermediate is demonstrated in the synthesis of a covalent inhibitor for the p97 enzyme, a target in schistosomiasis research. This highlights the utility of the propiolic acid functional group as a reactive handle for creating targeted therapeutic agents. The pyridine carboxylic acid structure, in general, is a versatile scaffold that facilitates interactions like π-π stacking and hydrogen bonding with biological targets, contributing to binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridine-Containing Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridine-containing scaffolds, SAR analyses have revealed key structural features that dictate biological activity. nih.gov The pyridine ring is viewed as a "privileged scaffold" in drug design, and its substitution pattern significantly influences efficacy. rsc.orgnih.gov

Studies on various pyridine derivatives have shown that the nature, number, and position of substituents can dramatically alter their therapeutic effects, such as antiproliferative activity. nih.gov For instance, the addition of methoxy (O-CH3), hydroxyl (OH), and amino (NH2) groups can enhance activity, whereas the inclusion of bulky groups or certain halogens may lead to a decrease in potency. nih.gov The position of these functional groups on the pyridine ring is also critical; an analysis of FDA-approved drugs shows that monosubstituted pyridines are the most common, followed by di- and tri-substituted versions. nih.gov This systematic modification and biological evaluation allow medicinal chemists to fine-tune the properties of pyridine-based drug candidates to achieve desired therapeutic outcomes. nih.govacs.org

| Functional Group/Modification | General Impact on Antiproliferative Activity | Reference |

| Methoxy (-OCH3) | Increased number of groups tends to increase activity | nih.gov |

| Hydroxyl (-OH) | Insertion of -OH groups can increase activity | nih.gov |

| Amino (-NH2) | Presence of -NH2 groups can enhance activity | nih.gov |

| Halogens (Br, Cl, F) | Can decrease antiproliferative activity | nih.gov |

| Bulky Groups | Tend to decrease antiproliferative activity | nih.gov |

Specific Biological Target Modulation and Enzyme Inhibition Studies

Investigation of p97 Allosteric Binding Sites

Derivatives of this compound have been instrumental in the investigation of the enzyme p97, a critical AAA+ ATPase involved in protein homeostasis and a potential drug target for cancer and infectious diseases. nih.gov In a notable study, a covalent inhibitor synthesized from this compound was used to probe the structure of p97 from the parasite Schistosoma mansoni.

This research led to a significant discovery: the inhibitor was found to bind to a previously unknown allosteric site on the p97 enzyme. This site is located adjacent to the D2 domain active site. The binding of the inhibitor induces a conformational change in the enzyme, revealing this new pocket. The identification of this novel allosteric binding site opens up new avenues for designing species-selective p97 inhibitors, which could lead to more targeted and effective therapeutics with potentially fewer side effects. nih.govnih.gov

Anti-Inflammatory Effects and Mechanisms

Pyridine derivatives have been widely investigated for their anti-inflammatory properties. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway involved in inflammation. researchgate.net Specifically, some imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives have been shown to preferentially inhibit the COX-2 isoform, which is an important target for anti-inflammatory drugs. researchgate.net

Studies on heterocyclic pyridone and pyridine derivatives have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the reference drug prednisolone in carrageenan-induced edema models. nih.gov The broad anti-inflammatory potential of pyridine carboxylic acid derivatives is tied to their ability to interact with and inhibit a range of enzymes implicated in the inflammatory response. nih.gov

Antimicrobial and Antituberculosis Activities of Pyridazinone Derivatives

Pyridazinone derivatives, synthesized from 3-arylpropionic acids, have demonstrated notable antimicrobial and antitubercular properties. Research into these compounds has revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.

One study detailed the synthesis of new 6-phenyl-pyridazine-3-one derivatives from the corresponding β-(substituted aryl) propionic acid. These compounds were evaluated for their antimicrobial activity. The results indicated that some of these derivatives possess significant antibacterial and antifungal properties. For instance, certain synthesized compounds showed excellent activity against Staphylococcus pyogenes and Escherichia coli, while others were effective against Staphylococcus aureus and Pseudomonas aeruginosa. The antifungal activity was also noteworthy, with some derivatives showing good activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org

Further investigations into pyridazinone derivatives have highlighted their potential as antitubercular agents. A series of novel compounds with a pyridazine moiety were synthesized and evaluated for their in vitro antituberculosis activity. Several of these compounds were found to be moderately active against Mycobacterium tuberculosis. nih.gov Another study focused on pyridazinone derivatives and their evaluation for anti-TB activity against the M. tuberculosis H37Rv strain, with some compounds emerging as promising candidates. ijpsr.com The collective findings suggest that the pyridazinone scaffold, when appropriately substituted, can be a valuable pharmacophore for the development of new antimicrobial and antitubercular drugs. nih.govresearchgate.netsarpublication.comnih.gov

Antitumor and Anticancer Potential of Thiazolidinone Analogues

Thiazolidinone analogues have garnered significant attention in the field of oncology due to their potential as anticancer agents. These heterocyclic compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, operating through diverse mechanisms of action. biointerfaceresearch.comekb.eg

Research has demonstrated that thiazolidinone derivatives can be synthesized to target specific pathways involved in cancer progression. For example, a series of pyridine-thiazolidinone analogues were identified as potent inhibitors of carbonic anhydrase IX, an enzyme associated with several types of cancer. These compounds also displayed cytotoxic activity against breast and liver cancer cell lines. nih.gov Other studies have focused on the synthesis of thiazolidinone-indole hybrids and their anti-proliferative activity against various cancer cell lines, including lung, breast, and colon cancer. researchgate.net

The anticancer potential of thiazolidinones is often attributed to their ability to inhibit key enzymes or receptors involved in cell growth and proliferation. For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. mdpi.com The versatility of the thiazolidinone scaffold allows for the design and synthesis of a wide array of derivatives with promising antitumor properties. mdpi.comnih.govmdpi.comorientjchem.orgnih.govmdpi.comresearchgate.net

Antiviral Properties, including HIV-1 Integrase Inhibition

The pyridine moiety is a key structural feature in several antiviral drugs, and research into pyridine-containing compounds has led to the discovery of potent inhibitors of viral enzymes, including HIV-1 integrase. researchgate.net HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it an attractive target for antiretroviral therapy. nih.gov

Several classes of HIV-1 integrase inhibitors incorporating a pyridine core have been developed and studied. These inhibitors are designed to block the catalytic activity of the integrase enzyme, thereby preventing the integration of the viral genome into the host cell's DNA. nih.gov The structural diversity of pyridine derivatives allows for the optimization of their antiviral potency and pharmacokinetic profiles. researchgate.net

Allosteric inhibitors of HIV-1 integrase (ALLINIs) represent a promising new class of antiretroviral agents. Pyridine-based ALLINIs have been shown to induce hyper-multimerization of the integrase enzyme, disrupting the proper maturation of the virus. These compounds have demonstrated potent antiviral activity, including against drug-resistant viral strains. nih.gov The ongoing research in this area highlights the potential of pyridine-containing compounds in the development of novel anti-HIV therapies. researchgate.netplos.org

Modulation of Aldehyde Dehydrogenase 1A3 and AMPA Receptors

Recent research has explored the role of pyridine-containing compounds as modulators of specific enzymes and receptors in the central nervous system, including Aldehyde Dehydrogenase 1A3 (ALDH1A3) and AMPA receptors.

ALDH1A3 is an enzyme that is overexpressed in several types of cancer and is associated with a poor prognosis. Consequently, the development of ALDH1A3 inhibitors is a promising strategy for cancer therapy. A novel series of imidazo[1,2-a]pyridines have been designed and evaluated as ALDH1A3 inhibitors, with some compounds showing submicromolar competitive inhibition of the enzyme. nih.gov The ability of these pyridine-containing compounds to selectively target ALDH1A3 opens up new avenues for the development of targeted cancer treatments. mdpi.comnih.gov

AMPA receptors are critical for fast synaptic transmission in the brain, and their modulation has therapeutic potential for various neurological and psychiatric disorders. Pyridine derivatives have been investigated as negative allosteric modulators of AMPA receptors, which can be beneficial in conditions associated with glutamatergic hyperfunction. nih.gov The study of how these compounds interact with AMPA receptors provides valuable insights for the design of new drugs targeting the central nervous system. researchgate.netnih.gov

Pharmacological Applications of Related Compounds and Their Mechanisms of Action

The broader classes of compounds related to the derivatives of this compound have been extensively studied for various pharmacological applications, shedding light on their mechanisms of action and therapeutic potential.

Analgesic and Anti-inflammatory Research of Arylpropionic Acid Derivatives

Arylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) with potent analgesic, anti-inflammatory, and antipyretic properties. orientjchem.org The mechanism of action of these compounds primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.gov

Numerous derivatives of arylpropionic acids have been synthesized and evaluated to enhance their therapeutic efficacy and reduce side effects, particularly gastrointestinal issues. humanjournals.com Research has focused on modifying the carboxylic acid group to create non-carboxylic analogues that retain anti-inflammatory and analgesic activity with improved safety profiles. nih.gov These studies have demonstrated that the arylpropionic acid scaffold is a versatile template for the development of new anti-inflammatory and analgesic agents. biomedpharmajournal.orgnih.govnih.govekb.egdrugbank.com

Therapeutic Potential in Sedative-Hypnotic, Anxiolytic, Muscle Relaxant, and Anticonvulsant Contexts

Pyridine and its derivatives have shown a wide range of activities in the central nervous system, making them promising candidates for the development of sedative-hypnotic, anxiolytic, muscle relaxant, and anticonvulsant drugs. jchemrev.com

The sedative and hypnotic effects of certain pyridine derivatives have been demonstrated in preclinical studies. For instance, zolpidem, an imidazo-pyridine derivative, is a widely used hypnotic agent. nih.govwikipedia.org The anxiolytic potential of pyridine-based compounds has also been explored, with some derivatives showing significant anxiety-reducing effects in animal models. nih.govalliedacademies.org

Furthermore, the anticonvulsant activity of pyridine derivatives has been a subject of extensive research. These compounds are thought to exert their effects by targeting various receptors and ion channels in the brain, including GABA-A receptors. jchemrev.comjocpr.com The ability of these compounds to modulate neuronal excitability underscores their potential for the treatment of epilepsy and other seizure disorders. mdpi.comnih.govmdpi.com

Advanced Analytical Methodologies in 3 Pyridin 2 Yl Propiolic Acid Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, utilizing the interaction of electromagnetic radiation with matter to probe electronic and vibrational energy levels, as well as the environment of atomic nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of 3-(Pyridin-2-yl)propiolic acid, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The distinct electronic environments of these protons, caused by the nitrogen heteroatom and the propiolic acid substituent, would result in a unique set of chemical shifts and coupling patterns. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), though its position can be highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would feature signals for the five distinct carbons of the pyridine ring, the two sp-hybridized carbons of the alkyne group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically found significantly downfield (~150-160 ppm), while the acetylenic carbons would appear in the δ 70-90 ppm range. The pyridine carbons would resonate in the aromatic region (δ 120-150 ppm).

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of the ¹H and ¹³C signals. COSY experiments establish proton-proton coupling networks within the pyridine ring, while HMBC reveals correlations between protons and carbons over two to three bonds, definitively linking the pyridine ring to the propiolic acid side chain.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine CHs | 7.0 - 8.5 | 120 - 150 |

| Acetylenic C | - | 70 - 90 |

| Carbonyl C | - | 150 - 160 |

| Carboxyl OH | >10 (broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. docbrown.info The C≡C triple bond stretch of the alkyne is expected to appear as a sharp, and typically weak, band around 2100-2260 cm⁻¹. A strong absorption band between 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. docbrown.info Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. asianpubs.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Pyridine ring breathing modes, typically observed near 1000-1030 cm⁻¹, are also characteristic. researchgate.net The complementarity of IR and Raman allows for a more complete vibrational analysis of the molecule. kurouskilab.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Pyridine Ring | C=C, C=N stretches | 1400 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. shu.ac.uk The conjugated system formed by the pyridine ring and the alkyne moiety in this compound acts as a chromophore. tanta.edu.eg This system allows for π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions. uzh.ch These transitions result in characteristic absorption bands in the UV region of the electromagnetic spectrum, and the position and intensity of these bands can be influenced by solvent polarity. tanta.edu.eg

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

MS and HRMS: The molecular formula of this compound is C₈H₅NO₂. nih.gov High-Resolution Mass Spectrometry (HRMS) would be used to confirm this by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The calculated exact mass is 147.0320 Da. nih.gov

LC-MS/MS: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxyl group as CO₂ (44 Da) or a COOH radical (45 Da), leading to the formation of a pyridin-2-ylacetylene fragment ion. Further fragmentation of the pyridine ring would also be observed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting an X-ray beam off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and torsional angles. Furthermore, this technique reveals how the molecules pack in the crystal lattice. It is highly probable that the molecules would form hydrogen-bonded dimers or chains through the interaction of the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule, a common structural motif in related compounds like 3-(Pyridin-3-yl)propionic acid. researchgate.netnih.gov

Chromatographic and Electrophoretic Techniques for Purity Assessment and Derivatized Analytes

Ensuring the purity of a compound is critical for its use in further research or applications.